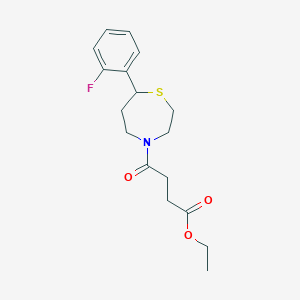

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate” is a complex organic molecule. It contains a thiazepane ring (a seven-membered ring with one sulfur atom), a fluorophenyl group (a phenyl ring with a fluorine atom), and an ester group (derived from carboxylic acids and alcohols). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the fluorophenyl group, and the formation of the ester group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .Scientific Research Applications

Chemical Synthesis and Modifications Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate and related compounds are key intermediates in the manufacture of various materials, including pharmaceuticals and polymers. For instance, 2-Fluoro-4-bromobiphenyl, a structurally related compound, has been identified as a crucial intermediate for the production of anti-inflammatory and analgesic materials. The development of practical, pilot-scale synthesis methods for such compounds is an area of ongoing research, focusing on cost-effectiveness and safety in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Toxicological Studies Although specific studies directly related to Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate were not found, compounds with similar structures have been studied extensively to understand their toxicological profiles. For example, ethyl tertiary-butyl ether, used in gasoline, has been analyzed for its human exposure, metabolism, and potential health effects. Inhalation is the primary exposure route, with studies detailing the metabolic pathways and potential effects on organs like the kidneys and liver (Mcgregor, 2007).

Environmental Impact and Degradation Compounds structurally related to Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate have been the subject of environmental studies, particularly concerning their degradation and impact on ecosystems. For example, the fate of fuel oxygenates like methyl tert-butyl ether in the subsurface is governed by their degradability under various redox conditions. Microcosm studies and pure culture studies offer insights into the biodegradability and potential accumulation of such compounds in the environment (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Analytical Techniques and Biomarkers Research has also focused on developing and improving analytical techniques for detecting and quantifying related compounds in various biological matrices. For instance, the quantification of ethyl glucuronide in hair has emerged as a reliable biomarker for assessing long-term alcohol consumption habits. This area of research is critical for both clinical diagnostics and forensic investigations (Crunelle et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEGGKIQPNACAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)

![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)

![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2468566.png)